REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH2:11][C:12]([OH:14])=[O:13])[CH:6]=[CH:7][C:8]=1[O:9][CH3:10].S(=O)(=O)(O)O.[CH3:20]O>>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH2:11][C:12]([O:14][CH3:20])=[O:13])[CH:6]=[CH:7][C:8]=1[O:9][CH3:10]
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Name
|
|
Quantity
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3 g
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Type
|
reactant
|
Smiles
|
COC=1C=C(C=CC1OC)CC(=O)O
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Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0.05 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
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Details
|
by heating at the reflux temperature for 2 h
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Duration
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2 h
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Type
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CUSTOM
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Details
|
Thereafter, the solvent was evaporated
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Type
|
EXTRACTION
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Details
|
followed by extraction with ethyl acetate
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Type
|
EXTRACTION
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Details
|
The organic extract
|
Type
|
DRY_WITH_MATERIAL
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Details
|
was dried with sodium sulfate
|
Type
|
CUSTOM
|
Details
|
followed by evaporation of the solvent
|
Type
|
CUSTOM
|
Details
|
drying under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C=CC1OC)CC(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.2 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |